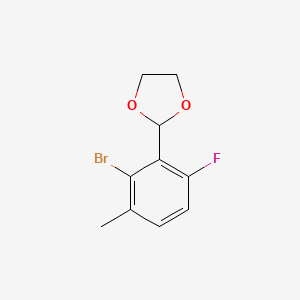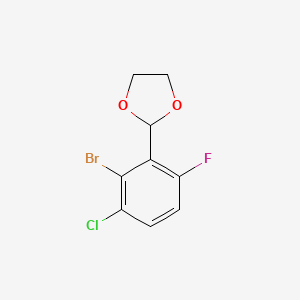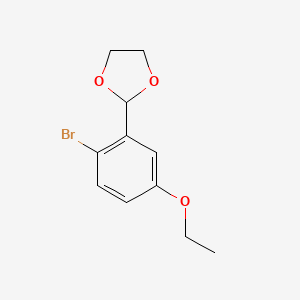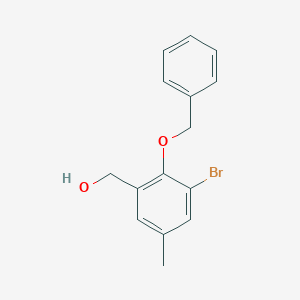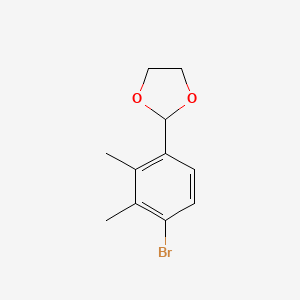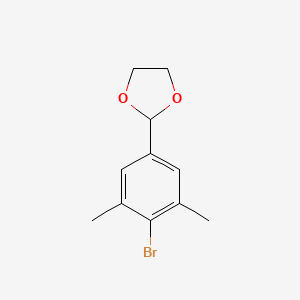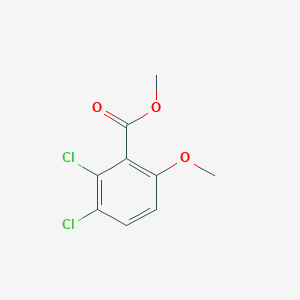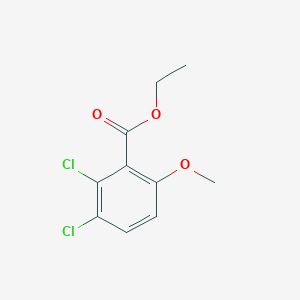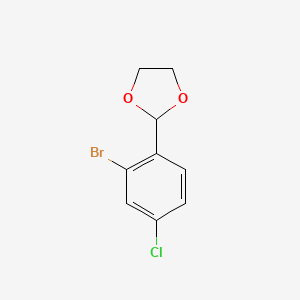
2-(2-Bromo-4-chlorophenyl)-1,3-dioxolane
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2-(2-Bromo-4-chlorophenyl)-1,3-dioxolane (BCPD) is an organic compound that is widely used in scientific research and laboratory experiments. It is a colorless liquid with a faint odor and is soluble in many organic solvents. BCPD has been used in a wide range of applications, including synthesis of novel compounds, biological studies, and drug development.
Applications De Recherche Scientifique
2-(2-Bromo-4-chlorophenyl)-1,3-dioxolane has been used in a wide range of applications, including synthesis of novel compounds, biological studies, and drug development. For example, this compound has been used in the synthesis of novel heterocyclic compounds, such as 1,2,3-triazoles, 1,2,4-triazoles, and 1,2,3-thiadiazoles. It has also been used in the synthesis of organic dyes and catalysts. In addition, this compound has been used in the study of biochemical and physiological effects of drugs and other substances.
Mécanisme D'action
The exact mechanism of action of 2-(2-Bromo-4-chlorophenyl)-1,3-dioxolane is not yet fully understood. However, it is believed that this compound acts as an inhibitor of enzymes involved in the biosynthesis of certain proteins and peptides. It is thought to interact with the active site of these enzymes, preventing them from performing their normal functions.
Biochemical and Physiological Effects
This compound has been shown to have a variety of biochemical and physiological effects. It has been shown to inhibit the activity of certain enzymes, such as cytochrome P450 and lipoxygenase. In addition, this compound has been shown to inhibit the growth of certain bacteria, fungi, and viruses. It has also been shown to have anti-inflammatory and anti-oxidant effects.
Avantages Et Limitations Des Expériences En Laboratoire
2-(2-Bromo-4-chlorophenyl)-1,3-dioxolane has several advantages for use in laboratory experiments. It is relatively easy to synthesize and is relatively stable in a variety of solvents. In addition, it is relatively non-toxic and has a low cost. However, this compound has some limitations for use in laboratory experiments. It is volatile and can be easily lost during experiments. In addition, it has poor solubility in water, making it difficult to use in aqueous solutions.
Orientations Futures
There are a number of potential future directions for the use of 2-(2-Bromo-4-chlorophenyl)-1,3-dioxolane. It could be used to synthesize novel heterocyclic compounds, such as 1,2,3-triazoles, 1,2,4-triazoles, and 1,2,3-thiadiazoles. It could also be used in the study of biochemical and physiological effects of drugs and other substances. In addition, it could be used in the development of new drugs and therapies. Finally, it could be used as an inhibitor of enzymes involved in the biosynthesis of certain proteins and peptides.
Méthodes De Synthèse
2-(2-Bromo-4-chlorophenyl)-1,3-dioxolane is synthesized by the reaction of 2-bromo-4-chlorophenol and 1,3-dioxolane in the presence of a base. The reaction proceeds in a two-step process, first forming a dioxolane intermediate and then a this compound product. The reaction is typically carried out at a temperature of 40-60°C for 1-2 hours in an inert atmosphere.
Propriétés
IUPAC Name |
2-(2-bromo-4-chlorophenyl)-1,3-dioxolane |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H8BrClO2/c10-8-5-6(11)1-2-7(8)9-12-3-4-13-9/h1-2,5,9H,3-4H2 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MZXGYRHETFOVTJ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1COC(O1)C2=C(C=C(C=C2)Cl)Br |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H8BrClO2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
263.51 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

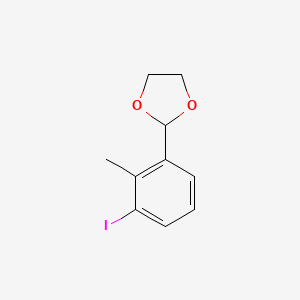

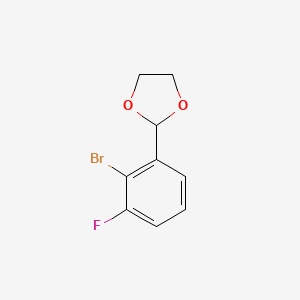
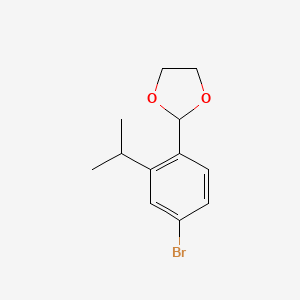
![2-[4-Bromo-2-(trifluoromethyl)phenyl]-1,3-dioxolane](/img/structure/B6296327.png)
